Piprozolin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Properties

CAS No. |

17243-64-0 |

|---|---|

Molecular Formula |

C14H22N2O3S |

Molecular Weight |

298.40 g/mol |

IUPAC Name |

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |

InChI Key |

UAXYBJSAPFTPNB-KHPPLWFESA-N |

Isomeric SMILES |

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |

Canonical SMILES |

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |

Appearance |

Solid powder |

Other CAS No. |

63250-48-6 17243-64-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-ethyl-4-oxo-5-piperidino-delta-thiazolidine acetic acid ethyl ester piprozoline |

Origin of Product |

United States |

Foundational & Exploratory

Piprozolin: A Technical Overview of its Chemical Identity and Cholerectic Properties

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Piprozolin is a synthetic compound recognized for its potent choleretic and cholepoietic activities. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and detailed structural information. It summarizes available quantitative data on its pharmacological effects and outlines the methodologies for its synthesis and biological evaluation based on historical literature. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and gastroenterology.

Chemical Identity and Structure

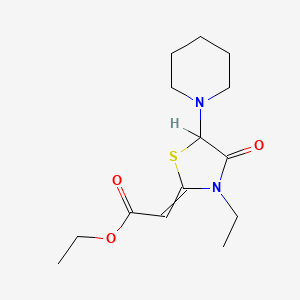

This compound is chemically known as ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate.[1] Its molecular structure is characterized by a thiazolidinone core substituted with an ethyl group, a piperidine ring, and an ethyl acetate group.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below:

Physicochemical and Structural Data

A summary of the key physicochemical and structural identifiers for this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₃S | [1] |

| Molecular Weight | 298.40 g/mol | [1] |

| CAS Number | 17243-64-0 | [1] |

| SMILES | CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 | |

| InChI | InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- | |

| InChIKey | UAXYBJSAPFTPNB-KHPPLWFESA-N |

Synthesis of this compound

Experimental Protocol: General Synthetic Pathway

The synthesis of this compound involves the following key transformations:

-

Formation of a Thiazolinone Intermediate: The synthesis typically starts with the condensation of ethyl mercaptoacetate and ethyl cyanoacetate to form a thiazolinone intermediate.

-

Alkylation: The subsequent step involves the methylation or ethylation of the nitrogen atom in the thiazolinone ring using an alkylating agent like dimethyl sulfate. This step is accompanied by a shift of the enamine to form an olefin.

-

Bromination: The active methylene group in the resulting olefin is then brominated.

-

Substitution with Piperidine: The final step is the displacement of the bromine atom by piperidine to yield this compound.

A visual representation of this synthetic workflow is provided below.

Pharmacological Activity

This compound is characterized as a potent choleretic agent, meaning it increases the volume of bile secreted by the liver. Furthermore, it is described as a "true cholepoietic," indicating that it enhances the secretion of both the fluid and solid components of bile.[2]

Quantitative Pharmacological Data

Early studies demonstrated a dose-dependent choleretic effect of this compound in various animal models.[2] While specific quantitative data from these studies are not widely available in contemporary literature, the compound was noted for its long-lasting effect and superiority compared to other choleretics of its time.[2]

Experimental Protocols for Pharmacological Evaluation

The choleretic activity of this compound was historically evaluated in animal models, such as dogs, through the following general protocol:

-

Animal Preparation: Animals are anesthetized, and a cannula is surgically inserted into the common bile duct to collect bile.

-

Drug Administration: this compound is administered, typically intravenously (i.v.) or intraduodenally (i.d.).

-

Bile Collection and Analysis: Bile samples are collected at timed intervals before and after drug administration. The volume of bile is measured, and samples are analyzed for the concentration of solid components, such as bile acids and bilirubin.

-

Data Analysis: The secretion rates of bile volume and its solid constituents are calculated and compared to baseline levels to determine the choleretic and cholepoietic effects.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in recent literature. However, early pharmacological studies suggest that its choleretic effect is mediated by the stimulation of both bile acid-dependent and bile acid-independent canalicular mechanisms of choleresis.[3] The bile acid-independent mechanism is noted to be dependent on sodium ions (Na⁺).[3] This suggests that this compound may influence the transport of bile acids and ions across the hepatocyte canalicular membrane, leading to an osmotic drive for water and thus increased bile flow.

A proposed logical relationship for the mechanism of action is illustrated in the following diagram.

Conclusion

This compound is a well-defined chemical entity with established choleretic and cholepoietic properties. While the foundational pharmacological research was conducted several decades ago, the information available provides a solid basis for understanding its primary biological activity. Further research would be necessary to elucidate its precise molecular targets and to obtain detailed quantitative pharmacological and physicochemical data according to modern standards. This guide serves as a consolidated reference for professionals interested in the historical context and fundamental properties of this compound.

References

An In-depth Technical Guide to the Synthesis of Piprozolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Piprozolin, a choleretic agent. The document details the synthetic pathway, starting materials, and experimental protocols, with quantitative data presented for clarity.

Introduction

This compound, with the IUPAC name Ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate, is a medication used in bile therapy. Its synthesis involves a multi-step chemical process, which is detailed in this guide. The primary synthesis route proceeds through the formation of a thiazolidinone ring, followed by functional group modifications.

This compound Synthesis Pathway

The synthesis of this compound can be accomplished through a four-step process, beginning with the condensation of ethyl mercaptoacetate and ethyl cyanoacetate. The resulting intermediate undergoes ethylation, followed by bromination and a final nucleophilic substitution with piperidine to yield the target molecule.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

This initial step involves the condensation of ethyl mercaptoacetate with ethyl cyanoacetate to form the core thiazolidinone ring structure.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl Mercaptoacetate | 120.17 | - | - |

| Ethyl Cyanoacetate | 113.12 | - | - |

| Sodium Ethoxide | 68.05 | - | - |

| Ethanol | 46.07 | - | - |

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, a mixture of ethyl mercaptoacetate and ethyl cyanoacetate is added dropwise with stirring at a controlled temperature.

-

The reaction mixture is then heated under reflux for several hours.

-

After cooling, the mixture is acidified, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

The second step is the N-ethylation of the thiazolidinone intermediate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | 201.23 | - | - |

| Diethyl Sulfate | 154.18 | - | - |

| Base (e.g., Sodium Carbonate) | 105.99 | - | - |

| Solvent (e.g., Acetone) | 58.08 | - | - |

Procedure:

-

The thiazolidinone intermediate is dissolved in a suitable solvent such as acetone.

-

A base, for example, anhydrous sodium carbonate, is added to the solution.

-

Diethyl sulfate is then added dropwise, and the mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure, and the residue is treated with water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the ethylated product.

Step 3: Synthesis of Ethyl 2-(5-bromo-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate

This step involves the bromination of the active methylene group at the C-5 position of the thiazolidinone ring.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate | 229.28 | - | - |

| Bromine | 159.81 | - | - |

| Solvent (e.g., Chloroform) | 119.38 | - | - |

Procedure:

-

The ethylated intermediate is dissolved in a chlorinated solvent like chloroform.

-

A solution of bromine in the same solvent is added dropwise at a low temperature, with protection from light.

-

The reaction is stirred until completion, monitored by TLC.

-

The reaction mixture is then washed with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

The organic layer is dried and concentrated to yield the brominated product.

Step 4: Synthesis of this compound

The final step is the nucleophilic substitution of the bromine atom with piperidine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Ethyl 2-(5-bromo-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate | 308.18 | - | - |

| Piperidine | 85.15 | - | - |

| Solvent (e.g., Ethanol) | 46.07 | - | - |

Procedure:

-

The brominated compound is dissolved in ethanol.

-

Piperidine is added to the solution, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Quantitative Data

The following table summarizes the reported yields for each step of the this compound synthesis. Please note that yields can vary based on the specific reaction conditions and purity of reagents.

| Step | Product | Theoretical Yield ( g/mol ) | Reported Yield (%) |

| 1 | Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | 201.23 | - |

| 2 | Ethyl 2-(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate | 229.28 | - |

| 3 | Ethyl 2-(5-bromo-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate | 308.18 | - |

| 4 | This compound | 298.40 | - |

Conclusion

The synthesis of this compound is a well-established process involving four key transformations. This guide provides a detailed framework for its preparation, intended to be a valuable resource for researchers and professionals in the field of drug development. For precise quantitative data and further details, consulting the primary scientific literature is recommended.

Piprozolin: An In-depth Technical Guide on its Mechanism of Action as a Choleretic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piprozolin is a potent choleretic agent, meaning it increases the volume of bile secreted from the liver. This technical guide synthesizes the available scientific information to provide a comprehensive overview of its mechanism of action. Based on foundational studies, this compound is classified as a "cholepoietic," a substance that stimulates the actual production of bile constituents by the liver, rather than simply promoting the expulsion of pre-existing bile. Its mechanism is understood to be multifaceted, involving the stimulation of both bile acid-dependent and bile acid-independent secretory pathways. This document details these mechanisms, presents available data in a structured format, outlines relevant experimental methodologies, and provides visual representations of the key pathways and processes.

Introduction

This compound, with the chemical name ethyl (Z)-(3-ethyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)-acetate, is a thiazolidine derivative that has demonstrated significant choleretic activity. Early research, primarily conducted in the 1970s, established its efficacy and characterized its general pharmacological profile. Clinical trials have also demonstrated its therapeutic benefits in treating various upper abdominal disorders, such as bloating, nausea, and fat intolerance, with a favorable safety profile.[1] The primary therapeutic effect of this compound is attributed to its ability to increase bile flow, which aids in digestion and the elimination of substances from the liver.

Core Mechanism of Action

The choleretic effect of this compound is rapid and dose-dependent. Studies in canine models have shown an increase in bile volume as early as 3.5 minutes after intravenous or intraduodenal administration. This effect is attributed to a dual mechanism of action, impacting both the bile acid-dependent and bile acid-independent pathways of bile secretion.

Stimulation of Bile Acid-Dependent Secretion

This compound is presumed to stimulate the synthesis of bile acids within hepatocytes. This increased synthesis leads to a higher concentration of bile acids being actively transported into the bile canaliculi. The primary transporter responsible for this is the Bile Salt Export Pump (BSEP), an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. The secretion of bile acids into the canaliculi creates a potent osmotic gradient, driving the movement of water and electrolytes into the bile, thus increasing the bile volume. This is the hallmark of bile acid-dependent bile flow.

Stimulation of Bile Acid-Independent Secretion

In addition to its effects on bile acid synthesis and transport, this compound also appears to stimulate bile acid-independent bile flow. This component of bile secretion is primarily driven by the transport of other organic and inorganic solutes into the canaliculi. The available literature suggests that this action is dependent on sodium ions (Na+). A key enzyme involved in maintaining the necessary electrochemical gradients for ion transport across the hepatocyte membrane is the Na+/K+-ATPase, located on the basolateral (sinusoidal) membrane. By maintaining a low intracellular sodium concentration, this pump energizes various secondary active transport processes. While the precise transporters directly affected by this compound have not been definitively identified in the available literature, it is hypothesized that this compound may enhance the activity or expression of canalicular transporters responsible for the secretion of ions such as bicarbonate (HCO3-) and glutathione. This increased solute secretion into the bile canaliculi provides an additional osmotic drive for water movement, independent of bile acid secretion.

The proposed dual mechanism of action is summarized in the signaling pathway diagram below.

Caption: Proposed dual mechanism of action of this compound in the hepatocyte.

Effects on Bile Composition

This compound is classified as a cholepoietic, which means it increases the secretion of total bile solids, including bile acids and bilirubin. A strong linear correlation has been observed between the secretion rate of bilirubin and bile acids following this compound administration. This suggests that the drug enhances the excretory capacity of the liver for major components of bile. While the overall concentration of solids may briefly decrease immediately after administration due to the rapid increase in water volume, the total output of solids per unit of time is significantly increased.

Quantitative Data

| Parameter | Species | Route of Administration | Dose Range | Observed Effect | Source |

| Bile Flow Rate | Dog | IV, Intraduodenal | N/A | Significant increase within 3.5 minutes | (Unavailable) |

| Rat | Oral | N/A | Dose-dependent increase | (Unavailable) | |

| Mouse | Oral | N/A | Dose-dependent increase | (Unavailable) | |

| Cat | N/A | N/A | Dose-dependent increase | (Unavailable) | |

| Bile Acid Secretion | Dog | N/A | N/A | Increased secretion rate | (Unavailable) |

| Bilirubin Secretion | Dog | N/A | N/A | Increased secretion rate, linear correlation with bile acids | (Unavailable) |

| LD50 | Mouse | Oral | 1070 mg/kg | - | (Unavailable) |

| Rat | Oral | 3256 mg/kg | - | (Unavailable) |

N/A: Not available in the reviewed abstracts.

Experimental Protocols

The following outlines the general experimental methodologies that would have been employed in the primary studies of this compound's choleretic effects, based on standard pharmacological practices of the time and the information available in the abstracts.

In Vivo Choleretic Activity Assessment in Anesthetized Dogs

-

Animal Model: Mongrel dogs of either sex.

-

Anesthesia: An appropriate anesthetic agent would be administered to maintain a surgical plane of anesthesia.

-

Surgical Preparation: A midline laparotomy would be performed to expose the biliary system. The common bile duct would be cannulated to allow for the collection of bile. For intraduodenal administration, a cannula would be inserted into the duodenum. For intravenous administration, a peripheral vein would be cannulated.

-

Bile Collection: Bile would be collected in pre-weighed tubes at regular intervals (e.g., every 15 minutes) to establish a baseline flow rate.

-

Drug Administration: this compound would be administered either intravenously or intraduodenally at various doses.

-

Post-Dosing Bile Collection: Bile collection would continue at regular intervals for a specified period after drug administration.

-

Analysis: The volume of bile would be determined gravimetrically, assuming a density of 1.0 g/mL. The concentrations of bile acids, bilirubin, and other solids would be measured using appropriate biochemical assays.

-

Data Reporting: Results would be expressed as bile flow (µL/min/kg), and the output of bile constituents (µmol/min/kg).

The following diagram illustrates a generalized workflow for such an experiment.

Caption: Generalized workflow for in vivo assessment of choleretic activity.

Conclusion

This compound is a potent cholepoietic agent that enhances bile flow through a dual mechanism involving the stimulation of both bile acid-dependent and bile acid-independent secretory pathways. While the foundational research provides a strong conceptual framework for its mechanism of action, a modern molecular-level investigation would be beneficial to identify the specific transporters and signaling molecules that mediate its effects. The lack of readily accessible, detailed quantitative data and experimental protocols from the original studies presents a limitation to a more in-depth contemporary analysis. Future research could focus on re-examining this compound's interaction with known hepatic transport proteins, such as BSEP and MRP2, and its influence on the regulatory networks governing bile acid synthesis and transport.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The detailed primary research articles, particularly those published in German in 1977, were not accessible for a comprehensive review. Therefore, some of the more detailed mechanistic explanations are based on the general principles of choleresis and the information provided in the abstracts of these foundational studies.

References

In Vivo Choleretic Effects of Piprozolin in Rats: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo studies of piprozolin on bile flow in rats. The information is compiled from available pharmacological research to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a potent, long-acting choleretic agent that has demonstrated a significant, dose-dependent increase in bile flow in in vivo rat models. Classified as a true cholepoietic, it enhances both the fluid and solid components of bile.[1] The primary mechanism of action is believed to involve the stimulation of both bile acid-dependent and independent canalicular secretion pathways. This document summarizes the quantitative data on its effects, details the experimental protocols used in these studies, and provides visual representations of the proposed mechanisms of action.

Quantitative Data on Bile Flow

The choleretic effect of this compound in rats is dose-dependent. Studies have shown a significant increase in bile volume following intraduodenal administration.[2]

| Dosage (mg/kg) | Peak Increase in Bile Volume (%) | Compound | Animal Model | Administration Route | Reference |

| 25 | 30 | This compound | Conscious male rats with biliary-pancreatic fistula | Intraduodenal | [2] |

| 100 | ~70 | This compound | Conscious male rats with biliary-pancreatic fistula | Intraduodenal | [2] |

| 200 | ~70 | This compound | Conscious male rats with biliary-pancreatic fistula | Intraduodenal | [2] |

Note: The available literature provides percentage increases in bile volume. Absolute bile flow rates and detailed compositional analysis data from these specific rat studies are not fully detailed in the referenced abstracts.

Experimental Protocols

The in vivo studies of this compound's effect on bile flow in rats have been conducted using a specific experimental setup.

Animal Model

-

Species: Rat

-

Sex: Male

-

Condition: Conscious

Surgical Preparation

A key feature of the experimental setup is the use of a biliary-pancreatic fistula. This surgical modification allows for the collection and analysis of bile and pancreatic secretions. The studies referenced utilize a "new type of biliary-pancreatic fistula," though the specific surgical details are not elaborated in the available abstracts.[2]

Drug Administration

-

Compound: this compound

-

Route of Administration: Intraduodenal infusion

-

Dosing: Doses of 25, 50, 100, and 200 mg/kg were evaluated.[2]

-

Control: The solvent for this compound, propylene glycol, was used as a control to account for any effects of the vehicle.[2]

Sample Collection and Analysis

Bile secretion was allowed to reach a stable "plateau" over three 30-minute collection periods before the administration of this compound. Subsequent changes in bile volume and composition were then measured. The analysis focused on the "hydrelatic influence," which is the increase in bile volume.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo study of this compound on bile flow in rats.

Caption: Experimental workflow for in vivo analysis of this compound in rats.

Postulated Signaling Pathway for this compound-Induced Choleresis in Rats

Based on studies in rats and dogs, the following diagram outlines the postulated signaling pathway for this compound's choleretic effect.[2][3]

Caption: Postulated mechanism of this compound-induced choleresis.

References

- 1. [On the pharmacology of piprozoline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Hydroelactic and ecbolic of piprozoline on basal bile-pancreatic secretion in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological effects of piprozoline on bile secretion in dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Piprozolin's Effect on Bile Acid Composition and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Piprozolin

This compound is a synthetic compound classified as a choleretic. Its primary therapeutic action is to increase the volume of bile secreted by the liver. Clinical and preclinical studies have demonstrated that this compound enhances the secretion of both bile solids and bile acids. Furthermore, some evidence suggests that it may stimulate the synthesis of bile acids, contributing to its overall choleretic effect. The primary metabolite of this compound also exhibits choleretic activity. The mechanism of action is thought to involve both bile acid-dependent and bile acid-independent pathways of choleresis at the canalicular level of hepatocytes.

Overview of Bile Acid Metabolism

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play crucial roles in the digestion and absorption of dietary fats and fat-soluble vitamins, as well as in the regulation of various metabolic pathways.

Bile Acid Synthesis

There are two primary pathways for bile acid synthesis:

-

The Classical (or Neutral) Pathway: This is the major pathway, initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. This pathway produces the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).

-

The Alternative (or Acidic) Pathway: This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).

The ratio of CA to CDCA is regulated by the activity of sterol 12α-hydroxylase (CYP8B1).

Conjugation and Secretion

In the liver, primary bile acids are conjugated with the amino acids glycine or taurine to form conjugated bile salts. This process increases their water solubility and reduces their cytotoxicity. These conjugated bile salts are then actively secreted into the bile canaliculi.

Enterohepatic Circulation and Secondary Bile Acids

After secretion into the intestine, bile acids aid in digestion. A vast majority (around 95%) of these bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal circulation for resecretion. This process is known as the enterohepatic circulation. A small fraction of primary bile acids escapes reabsorption and enters the colon, where they are metabolized by the gut microbiota into secondary bile acids, primarily deoxycholic acid (DCA) from cholic acid, and lithocholic acid (LCA) from chenodeoxycholic acid.

This compound's Known Effects on Bile Secretion

Studies, primarily in canine models, have established that this compound administration leads to a significant increase in bile volume and the secretion rate of bile solids and total bile acids. This choleretic effect is observed after both intravenous and intraduodenal administration, indicating rapid intestinal absorption. The proposed mechanism involves the stimulation of both bile acid-dependent and bile acid-independent canalicular secretion.[1]

Data Presentation:

Due to the lack of publicly available quantitative data on the specific changes in individual bile acid concentrations following this compound treatment, a detailed comparative table cannot be provided at this time. Research in this specific area is encouraged to fill this knowledge gap.

Experimental Protocols for Investigating Choleretic Effects on Bile Acid Composition

The following outlines a general experimental workflow for characterizing the effect of a choleretic agent like this compound on bile acid composition.

Animal Model and Drug Administration

-

Species: Canine models have been historically used for studying this compound.

-

Housing and Acclimatization: Animals should be housed in controlled conditions and allowed to acclimatize.

-

Bile Duct Cannulation: For direct bile collection, animals are anesthetized, and the common bile duct is cannulated.

-

Drug Administration: this compound can be administered intravenously or intraduodenally at various doses. A control group receiving a vehicle solution should be included.

Sample Collection

-

Bile: Bile is collected at timed intervals before and after drug administration.

-

Blood: Blood samples can be collected to analyze serum bile acid profiles.

-

Feces: Fecal samples can be collected to assess the impact on the excretion of bile acids and the formation of secondary bile acids.

Bile Acid Analysis

-

Extraction: Bile acids are extracted from bile, serum, or feces using solid-phase or liquid-liquid extraction methods.

-

Quantification: The concentrations of individual bile acids are typically determined using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS). Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization.

Signaling Pathways in Bile Acid Metabolism

The regulation of bile acid synthesis and transport is a complex process involving nuclear receptors and other signaling molecules. Key players include:

-

Farnesoid X Receptor (FXR): A nuclear receptor that is a primary sensor of bile acid levels. Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that represses bile acid synthesis.

-

Takeda G-protein-coupled receptor 5 (TGR5): A membrane-bound receptor activated by bile acids, which is involved in regulating energy expenditure and glucose homeostasis.

The precise interaction of this compound with these and other signaling pathways remains an area for further investigation.

Visualizations

References

Preclinical Safety and Toxicity Profile of Piperacillin/Tazobactam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of the combination drug piperacillin/tazobactam. The information is compiled from a thorough review of available scientific literature and is intended to support research and drug development activities. This document details findings from acute, subchronic, and chronic toxicity studies, as well as reproductive and developmental toxicity, genotoxicity, and carcinogenicity assessments. Methodologies for key experiments are described, and mechanisms of toxicity are visually represented through signaling pathway diagrams. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

Piperacillin, a broad-spectrum β-lactam antibiotic, is combined with tazobactam, a β-lactamase inhibitor, to form a potent antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria, including those that produce β-lactamase. Understanding the preclinical safety and toxicity profile of this combination is crucial for its continued safe and effective use in clinical practice and for the development of future antibacterial therapies.

Non-clinical Toxicity Studies

A comprehensive battery of preclinical toxicity studies has been conducted on piperacillin/tazobactam to characterize its safety profile. These studies have been performed in various animal models, including mice, rats, and dogs, and have assessed the potential for acute, subchronic, and chronic toxicity, as well as specialized endpoints such as reproductive toxicity, genotoxicity, and carcinogenicity.

Acute Toxicity

Single-dose toxicity studies have been conducted in mice, rats, and dogs to determine the acute lethal effects of piperacillin/tazobactam. While specific LD50 values are not consistently reported in publicly available literature, these studies are a standard component of the preclinical safety evaluation.

Table 1: Summary of Acute Toxicity Findings

| Test Article | Species | Route of Administration | Key Findings |

| Piperacillin/Tazobactam | Mice, Rats, Dogs | Intravenous | Single-dose toxicity studies have been performed to establish acute tolerance and lethal dose ranges.[1] |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies are essential for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). Six-month studies have been conducted in both rats and dogs.

In a six-month intraperitoneal study in rats, the primary target organ was the liver, with histopathological changes observed at higher doses.[2] A six-month intravenous study in dogs also identified the liver as a target organ, with observed glycogen accumulation in hepatocytes.[3] These effects were generally reversible upon cessation of treatment.[3]

Table 2: Summary of Repeated-Dose Toxicity Studies

| Study Duration | Species | Route of Administration | Doses (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| 6 Months[2] | Rat | Intraperitoneal | 200, 400, 800 (Piperacillin/Tazobactam) | 400 | Liver histopathological changes (glycogen accumulation) at 800 mg/kg/day. Decreased erythrocytes, hemoglobin, and hematocrit at 800 mg/kg/day.[2] |

| 6 Months[3] | Dog | Intravenous | 200, 400, 800 (Piperacillin/Tazobactam) | 200 | Deposition of PAS-positive aggregates in liver cells at ≥400 mg/kg/day, identified as glycogen accumulation.[3] |

Specialized Toxicity Studies

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats to assess the potential effects of piperacillin/tazobactam on fertility, embryonic development, and pre- and postnatal development.

A teratology study in rats given the combination intravenously during organogenesis did not show any teratogenic effects, although maternal toxicity was observed at all dose levels.[4] A perinatal and postnatal study in rats with intraperitoneal administration showed maternal toxicity at higher doses, with some effects on pup weight and survival.[5]

Table 3: Summary of Reproductive and Developmental Toxicity in Rats

| Study Type | Route of Administration | Doses (mg/kg/day) | NOAEL (Dams) (mg/kg/day) | NOAEL (Offspring) (mg/kg/day) | Key Findings |

| Teratology[4] | Intravenous | 625, 1250, 2500, 3750 | < 625 | ≥ 3750 | No teratogenic effects observed. Maternal toxicity (deaths, reduced food consumption) at all doses. Slight, non-significant decreases in fetal body weight at higher doses.[4] |

| Perinatal/Postnatal[5] | Intraperitoneal | 200, 800, 1600 | < 200 | 200 | Maternal toxicity (decreased food consumption) at 800 and 1600 mg/kg/day. Increased pup mortality and decreased pup weight at 1600 mg/kg/day.[5] |

Genotoxicity

A battery of genotoxicity studies has been conducted to evaluate the potential of piperacillin, tazobactam, and their combination to induce gene mutations and chromosomal damage. The results of these studies have been consistently negative.

Table 4: Summary of Genotoxicity Studies

| Assay | Test System | Test Article | Concentration/Dose | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA100, TA1535, TA98, TA1537), E. coli (WP2uvrA) | Piperacillin/Tazobactam, Piperacillin, Tazobactam | Not specified | With and Without | Negative[1] |

| Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | Piperacillin/Tazobactam, Piperacillin, Tazobactam | 2.5, 5.0, 10 mM | With and Without | Negative[1] |

| In Vivo Micronucleus Test | CD-1 Male Mice | Piperacillin/Tazobactam, Piperacillin, Tazobactam | 625-5000 mg/kg (TAZ/PIPC, TAZ), 625-2500 mg/kg (PIPC) | N/A | Negative[1] |

Carcinogenicity

Long-term carcinogenicity studies in animals have not been conducted with piperacillin/tazobactam, piperacillin, or tazobactam.[6]

Experimental Protocols

Acute Toxicity Study (General Protocol)

-

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

-

Animal Model: Typically, mice and rats of both sexes are used.[7]

-

Procedure: A single, high dose of the test substance is administered via a clinically relevant route (e.g., intravenous). Animals are observed for a period of up to 14 days for mortality, clinical signs of toxicity, and changes in body weight.[7] A necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Repeated-Dose Toxicity Study (General Protocol for a 28-day study)

-

Objective: To identify target organs of toxicity, characterize the dose-response relationship, and determine the NOAEL.

-

Animal Model: One rodent (e.g., rat) and one non-rodent (e.g., dog) species are typically used.[7]

-

Procedure: The test substance is administered daily for 28 consecutive days.[8] At least three dose levels and a control group are included.[8] Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.[7] At the end of the treatment period, a full necropsy and histopathological examination of organs are performed.[7] A recovery group may be included to assess the reversibility of any findings.[8]

Reproductive and Developmental Toxicity (Teratology Study Protocol)

-

Objective: To assess the potential of a substance to induce developmental defects in the offspring.

-

Animal Model: Pregnant rats are a common model.

-

Procedure: The test substance is administered daily during the period of organogenesis (e.g., gestation days 7 to 17 in rats).[4] Dams are monitored for clinical signs, body weight, and food consumption. Fetuses are examined for external, visceral, and skeletal abnormalities.[4]

Genotoxicity (Ames Test Protocol)

-

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.[1]

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix).[1] The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Mechanisms of Toxicity and Signaling Pathways

Preclinical studies have elucidated potential mechanisms underlying the toxicity of piperacillin/tazobactam, particularly nephrotoxicity.

Nephrotoxicity

Studies in mice suggest that piperacillin/tazobactam can induce direct tubular damage in the kidneys. The proposed mechanism involves the induction of oxidative stress and mitochondrial injury within the renal tubular cells, leading to apoptosis.[7]

Caption: Proposed signaling pathway for piperacillin/tazobactam-induced nephrotoxicity.

Neurotoxicity

In vitro studies using neuron cells have indicated that piperacillin can induce apoptosis through the activation of caspase-3 and a decrease in the levels of anti-apoptotic proteins Mcl-1 and Bcl-2. This process is associated with mitochondrial dysfunction and oxidative damage.

Caption: Proposed signaling pathway for piperacillin-induced neurotoxicity.

Experimental Workflows

The following diagrams illustrate the general workflows for key preclinical toxicity studies.

Caption: General workflow for an acute toxicity study.

Caption: General workflow for a repeated-dose toxicity study.

Conclusion

The preclinical safety and toxicity profile of piperacillin/tazobactam has been extensively evaluated. The combination has a generally favorable profile, with no evidence of mutagenic or teratogenic potential. The primary target organ in repeated-dose studies is the liver, with effects that are typically reversible. The mechanism of nephrotoxicity appears to be related to oxidative stress and mitochondrial damage in renal tubular cells. This comprehensive preclinical data package has supported the widespread and successful clinical use of piperacillin/tazobactam. Continuous monitoring and further research into the mechanisms of toxicity will further enhance the safe and effective application of this important antibiotic combination.

References

- 1. [Single-dose toxicity studies of tazobactam/piperacillin and tazobactam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [A six-month intraperitoneal repeated dose toxicity study of tazobactam/piperacillin and tazobactam in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [A six-month intravenous repeated dose toxicity study of tazobactam/piperacillin and tazobactam in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Reproductive and developmental toxicity studies of tazobactam/piperacillin or tazobactam (2)--Teratological study in rats with intravenously administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety profile of piperacillin/tazobactam in phase I and III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sterimaxinc.com [sterimaxinc.com]

- 7. benchchem.com [benchchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Investigating the Pharmacokinetics of Piprozolin in Animal Models: An In-depth Technical Guide

Disclaimer: The information presented in this document is based on publicly available abstracts of scientific literature. Due to the limited accessibility of full-text articles, a comprehensive quantitative analysis and detailed experimental protocols are not fully available. The data and methodologies described should be interpreted with this limitation in mind.

Introduction

Piprozolin, also known by its developmental codes Gö 919 and Probilin, is a choleretic agent, a substance that increases the flow of bile from the liver. Its chemical name is Ethyl (Z)-(3-ethyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)-acetate. This technical guide provides a summary of the available information on the pharmacokinetics of this compound in animal models, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the available semi-quantitative pharmacokinetic data for this compound in various animal models, as extracted from scientific abstracts.

Table 1: General Pharmacokinetic Profile of this compound in Animal Models

| Parameter | Animal Model(s) | Observation | Citation |

| Absorption | Rats, Dogs | Well and rapidly absorbed after oral administration. | [1] |

| Time to Maximum Plasma Concentration (Tmax) | Rats, Dogs (fasting) | 1-2 hours | [1] |

| Route of Elimination | Rats, Dogs | Primarily renal excretion of metabolites. | [1] |

| Excretion | Rats, Dogs | Approximately 65% of a radioactive dose is eliminated renally, with about 60% excreted within the first 24 hours. | [1] |

| Parent Drug in Urine | Not specified | No unchanged this compound is found in the urine. | [1] |

Table 2: Biliary Excretion of this compound in Dogs

| Parameter | Observation | Citation |

| Onset of Choleretic Effect | A rise in bile volume is observed as early as 3.5 minutes after intravenous or intraduodenal administration. | [2] |

| Effect on Bile Composition | Increases the secretion rates of bile solids and bile acids. | [2] |

Experimental Protocols

Based on the available information, the following are generalized descriptions of the experimental protocols likely used in the pharmacokinetic studies of this compound.

In-life Pharmacokinetic Studies in Rats and Dogs

-

Animal Models: Male and female rats and dogs were likely used. Animals were fasted overnight before oral drug administration.

-

Drug Administration: this compound, likely radiolabeled with Carbon-14 (¹⁴C), was administered orally (p.o.) and intravenously (i.v.) to assess bioavailability and elimination pathways.

-

Sample Collection: Blood samples were collected at various time points post-dosing to determine plasma drug and metabolite concentrations. Urine and feces were collected over a period of at least 24 hours to quantify the excretion of radioactivity.

-

Analytical Method: A thin-layer chromatography (TLC) method with densitometric determination was developed for the quantitative analysis of this compound and its main metabolite, Gö 3284, in biological samples.[3] This involved extraction at different pH values and the use of internal standards.[3]

Choleretic Activity Studies in Dogs

-

Animal Model: Anesthetized dogs with cannulated bile ducts were likely used to allow for the direct collection and measurement of bile.

-

Drug Administration: this compound and its metabolite Gö 3284 were administered intravenously (i.v.) or intraduodenally (i.d.).

-

Bile Collection and Analysis: Bile was collected at timed intervals, and the volume was measured. The concentration of bile solids and bile acids was determined to assess the choleretic effect.

Mandatory Visualization

Experimental Workflow for Pharmacokinetic Studies

Caption: A generalized workflow for conducting preclinical pharmacokinetic studies of a drug candidate.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound in animal models, leading to an active metabolite and subsequent conjugation for excretion.

Mechanism of Choleretic Action

Caption: Proposed mechanism of this compound's choleretic action through the stimulation of both bile acid-dependent and -independent transport pathways in hepatocytes.[2]

Discussion

The available data, although limited, suggests that this compound is a well-absorbed oral drug that undergoes extensive metabolism before being excreted in the urine. The primary metabolite, Gö 3284, is also pharmacologically active, contributing to the overall choleretic effect. The mechanism of action appears to involve the stimulation of key transport processes in the liver that are responsible for bile formation.

The lack of detailed quantitative pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability in different animal species is a significant knowledge gap. Further studies, ideally with access to the original full-text publications or new experimental work, would be necessary to provide a more complete and quantitative understanding of the pharmacokinetics of this compound in animal models. Such information is crucial for dose selection in preclinical efficacy and toxicology studies and for predicting human pharmacokinetics.

References

Piprozolin: Uncharted Therapeutic Potential Beyond Choleretic Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Published: December 14, 2025

Executive Summary

Piprozolin, a well-established choleretic agent, demonstrates potential therapeutic effects that extend beyond its primary function of enhancing bile flow. A review of existing literature indicates a promising, yet underexplored, profile in hepatoprotection and the amelioration of various gastrointestinal symptoms. Preclinical evidence points towards a significant protective effect against experimentally induced liver damage, while clinical data underscores its efficacy in improving upper abdominal complaints and normalizing key liver function markers. However, the molecular mechanisms governing these non-choleretic effects remain largely unelucidated, representing a significant knowledge gap and a compelling area for future research. This technical guide synthesizes the available, albeit limited, data on this compound's broader therapeutic landscape and outlines a conceptual framework for future investigation.

Introduction

This compound is a piperidino-thiazolidine derivative primarily recognized for its robust choleretic activity.[1] While its role in bile therapy is well-documented, emerging evidence suggests a wider pharmacological scope. Clinical observations of improved liver function and resolution of gastrointestinal distress in patients treated with this compound hint at underlying mechanisms independent of its effects on bile secretion.[2] This whitepaper aims to consolidate the current understanding of these non-choleretic properties and to stimulate further inquiry into this compound's potential as a multi-faceted therapeutic agent.

Evidence of Hepatoprotective Effects

Clinical trial data further supports the notion of a beneficial effect on the liver. In a study involving 1545 patients, treatment with this compound led to a significantly greater tendency for serum bilirubin and alkaline phosphatase levels to return to normal compared to placebo.[2] This suggests a potential role for this compound in mitigating liver injury or aiding in its recovery.

Table 1: Summary of Clinical Observations on Liver Function Markers

| Parameter | Observation | Reference |

| Serum Bilirubin | Significant tendency to return to normal levels with this compound therapy compared to placebo. | [2] |

| Alkaline Phosphatase | Significant tendency to return to normal levels with this compound therapy compared to placebo. | [2] |

Amelioration of Gastrointestinal Symptoms

Clinical trials have consistently shown that this compound significantly improves a range of upper abdominal complaints.[2] These symptoms are often multifactorial and their alleviation by this compound may not be solely attributable to its choleretic action.

Table 2: Improvement in Gastrointestinal Complaints with this compound Therapy

| Symptom | Outcome | Reference |

| Bloating | Significant improvement | [2] |

| Upper abdominal pressure | Significant improvement | [2] |

| Meteorism and flatulence | Significant improvement | [2] |

| Nausea and vomiting | Significant improvement | [2] |

| Constipation | Significant improvement | [2] |

| Anorexia | Significant improvement | [2] |

| Fat intolerance | Significant improvement | [2] |

The broad efficacy across these symptoms suggests that this compound may influence gastrointestinal motility, sensitivity, or inflammatory processes. However, without dedicated studies, these remain speculative.

Proposed Avenues for Future Research & Experimental Design

The current body of evidence, while suggestive, lacks the mechanistic detail necessary to fully understand and exploit this compound's non-choleretic potential. To address this, a structured research program is proposed.

Elucidating the Hepatoprotective Mechanism

A critical first step is to validate and quantify the hepatoprotective effects of this compound in established preclinical models of liver injury, such as carbon tetrachloride (CCl4) or acetaminophen-induced hepatotoxicity.

Proposed Experimental Workflow: Hepatoprotection Study

Caption: Proposed workflow for investigating this compound's hepatoprotective effects.

This experimental design would allow for the quantification of this compound's impact on liver enzyme levels, histological changes, and key markers of oxidative stress and inflammation, providing a robust dataset for analysis.

Investigating Anti-inflammatory Properties

Given that many liver injuries and gastrointestinal disorders have an inflammatory component, it is plausible that this compound possesses anti-inflammatory activity. This could be investigated through in vitro and in vivo models.

Conceptual Signaling Pathway for Investigation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Future studies should aim to determine if this compound can modulate key inflammatory signaling pathways such as NF-κB and MAPK, which are central to the production of pro-inflammatory cytokines.

Conclusion and Future Directions

While this compound's primary clinical application is as a choleretic, the available evidence strongly suggests a broader therapeutic potential, particularly in the realms of hepatoprotection and the management of functional gastrointestinal disorders. The current understanding is, however, limited by a lack of detailed mechanistic studies. A renewed research focus on this compound, employing modern molecular and cellular biology techniques, is warranted. Elucidating the signaling pathways and molecular targets through which this compound exerts its non-choleretic effects could unlock new therapeutic applications for this established drug, offering novel treatment strategies for a range of hepatic and gastrointestinal diseases. Collaboration between academic research institutions and pharmaceutical companies is encouraged to explore this promising avenue of drug repurposing.

References

Exploring the Structure-Activity Relationship of Piprozolin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of piprozolin and its derivatives as choleretic agents. While quantitative SAR data for a broad range of this compound analogs is not extensively available in publicly accessible literature, this document synthesizes the existing knowledge on this compound's mechanism of action, relevant experimental protocols, and the broader SAR of related chemical scaffolds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel choleretic drugs.

Introduction to this compound and Choleretic Activity

This compound is a thiazolidinone derivative recognized for its choleretic properties, meaning it stimulates the liver to increase the volume and solid content of bile.[1] Effective choleretic agents are of significant interest for the management of various hepatobiliary disorders where enhanced bile flow is therapeutically beneficial. The primary physiological functions of bile include the digestion and absorption of dietary fats and fat-soluble vitamins, and the elimination of endogenous and xenobiotic compounds.

The choleretic effect of a compound can be broadly categorized into two main mechanisms:

-

Bile Acid-Dependent Flow (BADF): This involves the active secretion of bile acids into the canaliculi, which creates an osmotic gradient that drives the movement of water and electrolytes into the bile.

-

Bile Acid-Independent Flow (BAIF): This component of bile flow is driven by the secretion of other organic and inorganic solutes, such as glutathione and bicarbonate, and is not directly coupled to bile acid secretion.

Early research on this compound indicated that it enhances choleresis by stimulating both bile acid-dependent and independent mechanisms.[1] Furthermore, it has been suggested that this compound may also stimulate the synthesis of bile acids.[1]

Structure-Activity Relationship (SAR) Insights

Core Scaffold: 4-Thiazolidinone Ring

The 4-thiazolidinone ring is a common scaffold in medicinal chemistry and is present in compounds with a wide range of biological activities. For choleretic activity, this heterocyclic core likely plays a crucial role in the molecule's overall shape, polarity, and ability to interact with biological targets.

Key Substituents on the this compound Scaffold:

-

N-3 Position (Ethyl Group): The ethyl group at the N-3 position of the thiazolidinone ring is a key feature. Modifications at this position could influence the compound's lipophilicity and metabolic stability, which in turn would affect its pharmacokinetic and pharmacodynamic properties.

-

C-5 Position (Piperidino Group): The piperidine ring at the C-5 position is a significant structural element. Its basic nitrogen and cyclic structure contribute to the molecule's polarity and conformational rigidity. Alterations to this ring, such as substitution or replacement with other heterocyclic systems, would be expected to have a substantial impact on activity.

-

C-2 Position (Ethylidene Acetate Group): The ethylidene acetate moiety at the C-2 position is another critical component. The ester functionality can influence the compound's solubility and potential for hydrolysis by esterases. The double bond geometry (Z-configuration) is also likely important for proper binding to its target.

Hypothetical SAR Data Presentation

To facilitate future research and provide a template for data organization, the following table illustrates how quantitative SAR data for this compound derivatives could be presented. Note: The data in this table is hypothetical and for illustrative purposes only.

| Compound ID | R1 (N-3) | R2 (C-5) | R3 (C-2 side chain) | % Increase in Bile Flow (in vivo, rat model) | ED50 (mg/kg) |

| This compound | -CH2CH3 | Piperidino | =C(H)COOEt | 150% | 10 |

| PZ-02 | -CH3 | Piperidino | =C(H)COOEt | 120% | 15 |

| PZ-03 | -CH2CH2CH3 | Piperidino | =C(H)COOEt | 140% | 12 |

| PZ-04 | -CH2CH3 | Morpholino | =C(H)COOEt | 90% | 25 |

| PZ-05 | -CH2CH3 | Pyrrolidino | =C(H)COOEt | 135% | 11 |

| PZ-06 | -CH2CH3 | Piperidino | =C(H)COOH | 50% (hydrolyzed) | >50 |

Experimental Protocols

A standardized in vivo protocol is essential for the systematic evaluation of the choleretic activity of this compound derivatives. The following is a detailed methodology adapted from established procedures for assessing choleretic agents in rats.

In Vivo Choleretic Activity Assay in Rats

Objective: To determine the effect of test compounds on the rate of bile flow and the composition of bile in anesthetized rats.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

-

Polyethylene cannulas

-

Surgical instruments

-

Heating pad

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., saline, DMSO/polyethylene glycol mixture)

-

Bile collection tubes

-

Analytical equipment for bile composition analysis (e.g., spectrophotometer, HPLC)

Procedure:

-

Animal Preparation:

-

Fast rats overnight (12-16 hours) with free access to water to ensure a stable baseline bile flow.

-

Anesthetize the rat and place it on a heating pad to maintain body temperature at 37°C.

-

-

Surgical Procedure (Bile Duct Cannulation):

-

Make a midline abdominal incision to expose the peritoneal cavity.

-

Locate the common bile duct and carefully dissect it from the surrounding tissue.

-

Ligate the bile duct near the duodenum.

-

Make a small incision in the bile duct proximal to the ligature and insert a polyethylene cannula.

-

Secure the cannula in place with a second ligature.

-

Exteriorize the other end of the cannula for bile collection.

-

-

Stabilization and Baseline Collection:

-

Allow the animal to stabilize for at least 30 minutes after surgery.

-

Collect bile for a 30-60 minute baseline period to determine the basal flow rate.

-

-

Compound Administration:

-

Administer the test compound or vehicle intravenously (i.v.) via a cannulated femoral vein or intraperitoneally (i.p.).

-

-

Bile Collection and Measurement:

-

Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours post-administration.

-

Determine the volume of bile secreted by weight, assuming a density of 1.0 g/mL.

-

Calculate the bile flow rate, typically expressed as µL/min/100g of body weight.

-

-

Bile Composition Analysis:

-

At the end of the experiment, collect a final blood sample.

-

Analyze bile samples for the concentration of total bile acids, cholesterol, and phospholipids using appropriate enzymatic or chromatographic methods.

-

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in choleresis and the experimental approach to studying this compound derivatives, the following diagrams are provided.

Conclusion

While the specific quantitative structure-activity relationships of this compound derivatives remain an area for further investigation, this guide provides a solid foundation for researchers. The core 4-thiazolidinone scaffold and its substituents are key determinants of choleretic activity. The provided experimental protocol offers a robust method for evaluating novel analogs. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to elucidate precise SAR and to identify novel candidates with improved therapeutic profiles for the treatment of hepatobiliary diseases.

References

Piprozolin's Impact on Hepatocyte Function: An Overview of a Choleretic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprozolin, also known by its chemical name ethyl (Z)-(3-ethyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetate, is a compound primarily recognized for its choleretic properties, meaning it promotes the secretion of bile from the liver.[1] This technical overview synthesizes the available scientific literature to detail the impact of this compound on hepatocyte function and viability. While extensive in vitro and mechanistic data are limited in publicly accessible research, this guide presents the existing findings from preclinical and clinical studies.

Core Mechanism of Action: Choleresis

The primary pharmacological effect of this compound is the stimulation of bile flow. Studies in animal models, specifically dogs, have indicated that this compound induces a potent choleretic effect through a dual mechanism. It is suggested to enhance both bile acid-dependent and bile acid-independent bile flow.[2] The latter is often associated with the transport of inorganic ions, such as sodium, into the bile canaliculi, which osmotically draws water and increases bile volume.[2] Furthermore, it has been presumed that this compound may also stimulate the synthesis of bile acids within hepatocytes, contributing to its overall choleretic action.[2]

Impact on Hepatocyte Function

Biliary Secretion and Composition

In preclinical studies, this compound has been shown to increase the secretion of bile solids and bile acids.[2] Clinical trial data further supports its role in improving liver function, where therapy with this compound resulted in a significantly greater tendency for elevated serum bilirubin and alkaline phosphatase levels to return to normal compared to placebo.[3] This suggests a beneficial effect on the liver's ability to process and excrete bile components.

Microsomal Enzyme Activity

Investigations in rats have explored the effect of this compound on the hepatic microsomal enzyme system. The findings indicate that this compound has a slight inductive effect on some oxidative enzymes within the liver cells.[4] Notably, a more marked increase was observed in glucuronidation reactions, a key phase II metabolic pathway for the detoxification and excretion of various substances.[4]

Hepatocyte Viability and Toxicology

Data Summary

Due to the descriptive nature of the available research, a detailed quantitative summary in tabular format as requested is not feasible. The following table provides a qualitative summary of the observed effects of this compound on hepatobiliary parameters.

| Parameter | Observed Effect | Species | Reference |

| Bile Flow | Increased | Dog, Rat | [2][6] |

| Bile Acid Secretion | Increased | Dog | [2] |

| Bile Solid Secretion | Increased | Dog | [2] |

| Serum Bilirubin | Tendency to Normalize | Human | [3] |

| Serum Alkaline Phosphatase | Tendency to Normalize | Human | [3] |

| Microsomal Oxidative Enzymes | Slight Induction | Rat | [4] |

| Glucuronidation | Marked Increase | Rat | [4] |

Experimental Protocols

Detailed experimental protocols for in vitro hepatocyte studies specifically with this compound are not described in the available literature. The in vivo studies referenced employed methodologies common for pharmacological and toxicological assessments of the time. For instance, the study on microsomal enzyme induction in rats involved pre-treatment with this compound followed by in vitro assays of hepatic microsomal enzyme activity. The toxicological assessments involved chronic administration to animals with regular monitoring of health and, upon completion, histopathological examination.

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound exerts its choleretic effects on hepatocytes have not been elucidated in the reviewed scientific literature. Therefore, the creation of detailed signaling pathway diagrams as requested is not possible based on current knowledge.

To illustrate the proposed general mechanism of choleretic agents, a conceptual workflow is provided below. This diagram is a high-level representation and not specific to this compound's validated molecular interactions.

Caption: Conceptual workflow of this compound's proposed choleretic action on hepatocytes.

Conclusion

This compound is a choleretic agent that has demonstrated efficacy in increasing bile flow and normalizing certain liver function parameters in preclinical and clinical settings. Its mechanism appears to involve the stimulation of both bile acid-dependent and independent secretory pathways in hepatocytes, and potentially an increase in bile acid synthesis. While long-term toxicological studies in animals suggest a reasonable safety profile, there is a notable lack of in-depth in vitro studies on isolated hepatocytes. Consequently, specific data on hepatocyte viability, detailed experimental protocols for such studies, and the underlying molecular signaling pathways are not well-documented in the public domain. Further research is required to fully elucidate the cellular and molecular mechanisms of this compound's action on hepatocytes.

References

- 1. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Studies on the influence of piprozoline on the microsomal enzyme system of the rat liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [On the pharmacology of piprozoline (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of propiconazole and its metabolites in mouse and human hepatoma cells and primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Choleresis with Piprozolin in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piprozolin is a potent choleretic agent that has been shown to increase both the fluid and solid components of bile in a dose-dependent manner.[1] These application notes provide a generalized experimental protocol for inducing choleresis in mice using this compound, based on established methodologies for studying choleretic agents. Due to the limited publicly available data on specific protocols for this compound, this document outlines a comprehensive framework that can be adapted by researchers. Key areas requiring compound-specific optimization are highlighted. This protocol covers animal preparation, surgical procedures for bile collection, administration of this compound, and methods for sample analysis. Additionally, it addresses the current lack of information regarding the specific signaling pathways involved in this compound's mechanism of action.

Introduction

Choleresis is the process of bile formation and secretion by the liver. The study of choleretic agents is crucial for understanding liver physiology and for the development of therapeutics for cholestatic liver diseases. This compound has been identified as a "true cholepoietic agent," indicating its ability to stimulate the secretion of all major components of bile.[1] This characteristic makes it a valuable tool for investigating the mechanisms of bile production. The following protocols are designed to provide a detailed methodology for researchers to study the choleretic effects of this compound in a murine model.

Data Presentation

As no specific quantitative data for this compound-induced choleresis in mice is publicly available, the following tables are presented as templates for data collection and organization.

Table 1: Dose-Response of this compound on Bile Flow

| Treatment Group | Dose (mg/kg) | Route of Administration | Bile Flow Rate (µL/min/100g body weight) | Percent Increase from Control |

| Vehicle Control | 0 | e.g., Oral (p.o.) | 0% | |

| This compound | (Dose 1) | e.g., Oral (p.o.) | ||

| This compound | (Dose 2) | e.g., Oral (p.o.) | ||

| This compound | (Dose 3) | e.g., Oral (p.o.) |

Table 2: Effect of this compound on Bile Composition

| Treatment Group | Dose (mg/kg) | Bile Salt Concentration (µmol/mL) | Phospholipid Concentration (µg/mL) | Cholesterol Concentration (µg/mL) |

| Vehicle Control | 0 | |||

| This compound | (Optimal Dose) |

Experimental Protocols

Animal Model

-

Species: Mouse (e.g., C57BL/6 or BALB/c)

-

Sex: Male or Female (Note: Sex-related differences in drug metabolism and toxicity have been observed for some compounds).

-

Age: 8-12 weeks

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.

This compound Administration

-

Formulation: this compound should be dissolved or suspended in a suitable vehicle. The choice of vehicle will depend on the physicochemical properties of this compound and the route of administration. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a non-toxic solubilizing agent like Tween 80 or DMSO.

-

Route of Administration:

-

Oral (p.o.) Gavage: This is a common route for non-invasive administration.

-

Intravenous (i.v.) Injection: For rapid and complete bioavailability.

-

Intraperitoneal (i.p.) Injection: Another common parenteral route.

-

-

Dosage: Based on the description of this compound as a potent choleretic, a dose-range finding study is essential. It is recommended to start with a low dose and escalate to determine the optimal dose for inducing choleresis without causing toxicity.

-

Administration Volume: The volume administered should be appropriate for the size of the mouse and the route of administration to avoid undue stress or injury.

Surgical Procedure: Bile Duct Cannulation

This procedure allows for the direct collection of bile.

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

-

Surgical Preparation: Shave the abdominal area and sterilize the skin with an antiseptic solution.

-

Laparotomy: Make a midline incision through the skin and abdominal wall to expose the peritoneal cavity.

-

Bile Duct Identification: Gently retract the liver to locate the common bile duct.

-

Cannulation:

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Place two loose ligatures around the bile duct.

-

Make a small incision in the bile duct between the two ligatures.

-

Insert a fine catheter (e.g., PE-10 tubing) into the bile duct towards the liver.

-

Secure the catheter in place by tightening the ligatures.

-

-

Exteriorization: The free end of the catheter can be exteriorized for bile collection from an anesthetized animal or tunneled subcutaneously to the back of the neck for studies in conscious, mobile animals.

-

Wound Closure: Close the abdominal incision in layers.

Experimental Workflow

References

Application Notes and Protocols for Piprozolin Administration in Laboratory Animals: An Overview

A comprehensive review of available scientific literature reveals a significant lack of current data for Piprozolin, preventing the creation of a detailed, step-by-step guide for its administration in laboratory animals. The majority of accessible information dates back to the 1970s, and there is a notable absence of modern research on its mechanism of action, pharmacokinetics, and established experimental protocols.

An early study identified this compound, with the chemical name Ethyl (Z)-(3-ethyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)- acetate, as a potent choleretic agent, meaning it increases the volume and solid content of bile.[1] This research, conducted in various animal species including rats, mice, cats, and dogs, demonstrated a dose-dependent choleretic effect.[1] The study also mentioned the determination of the lethal dose 50 (LD50), a measure of acute toxicity, but did not provide specific values.[1] Furthermore, the research suggested that prophylactic administration of this compound could inhibit experimentally induced liver damage in animals.[1]

Despite these initial findings, there is a conspicuous absence of subsequent research in the public domain to build upon this early work. Key experimental details that are crucial for replicating and expanding upon these findings are not available. This includes:

-

Detailed Pharmacokinetic Data: Information such as absorption, distribution, metabolism, and excretion (ADME) profiles, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life in common laboratory animal models is not documented in the available literature.

-

Established Experimental Protocols: Specific methodologies for preparing this compound formulations, including recommended vehicles and concentrations for various routes of administration (e.g., oral, intravenous, intraperitoneal), are not described.

-

Mechanism of Action and Signaling Pathways: The molecular mechanisms by which this compound exerts its choleretic and potential hepatoprotective effects have not been elucidated. Consequently, there are no identified signaling pathways to visualize.

The scarcity of data makes it impossible to provide the detailed Application Notes and Protocols as requested, including quantitative data tables and diagrams of experimental workflows or signaling pathways. The historical nature of the available information, without modern validation or further investigation, means that any attempt to create a detailed administration guide would be based on speculation and not on established scientific evidence.

For researchers interested in choleretic agents or related compounds with a more extensive and current body of literature, exploring alternatives with well-documented administration protocols and mechanisms of action would be a more viable approach.

References

Application Note: Quantification of Piperacillin in Bile and Plasma Samples Using a Validated HPLC Method

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology who are involved in the quantitative analysis of piperacillin in biological matrices.

Introduction